molecular formula C13H14ClNO2S2 B4285561 N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide

N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide

Cat. No. B4285561
M. Wt: 315.8 g/mol
InChI Key: QSNMVLPQWUMDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid that was originally developed for scientific research purposes. It is a potent agonist of the cannabinoid receptors, which are responsible for many of the physiological and psychological effects of cannabis.

Mechanism of Action

N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a wide range of physiological and psychological effects. The endocannabinoid system is involved in many processes in the body, including pain modulation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, stimulate appetite, and protect against neurodegeneration. It has also been shown to have effects on the cardiovascular and respiratory systems, including reducing blood pressure and inhibiting bronchoconstriction.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide is a valuable tool for scientific research, as it allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, there are also limitations to its use, as it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. Additionally, its potency and potential for abuse make it a controlled substance that requires careful handling and regulation.

Future Directions

There are many potential future directions for research on N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective for specific cannabinoid receptors, which could lead to more targeted therapies for conditions such as pain and inflammation. Another area of interest is the study of the endocannabinoid system in the context of various diseases, including cancer and neurodegenerative disorders. Finally, there is a need for further research on the safety and efficacy of synthetic cannabinoids, both in the laboratory and in clinical settings.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide has been used extensively in scientific research to study the physiological and psychological effects of cannabinoids. It has been used to investigate the role of the endocannabinoid system in pain modulation, appetite regulation, and neuroprotection. N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide has also been used to study the effects of cannabinoids on the cardiovascular and respiratory systems.

properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S2/c1-2-12(10-5-7-11(14)8-6-10)15-19(16,17)13-4-3-9-18-13/h3-9,12,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNMVLPQWUMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)propyl]thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.